molecular formula C19H20ClNO3S B12143064 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide

Cat. No.: B12143064
M. Wt: 377.9 g/mol
InChI Key: XFAFVVSGEPPNPX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a methylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds to introduce the chlorine atom.

    Formation of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to introduce the dioxidotetrahydrothiophenyl group.

    Coupling Reaction: The final step involves coupling the chlorobenzyl intermediate with the dioxidotetrahydrothiophenyl intermediate and 3-methylbenzamide under specific reaction conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for nucleophilic substitution include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution may yield compounds with different substituents on the benzyl group.

Scientific Research Applications

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Potential use in the development of new materials with specific properties.

    Industrial Chemistry: Potential use as a catalyst or reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it particularly valuable for certain applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

Molecular Formula

C19H20ClNO3S

Molecular Weight

377.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbenzamide

InChI

InChI=1S/C19H20ClNO3S/c1-14-3-2-4-16(11-14)19(22)21(18-9-10-25(23,24)13-18)12-15-5-7-17(20)8-6-15/h2-8,11,18H,9-10,12-13H2,1H3

InChI Key

XFAFVVSGEPPNPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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